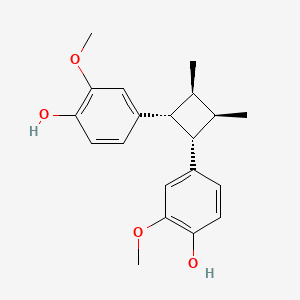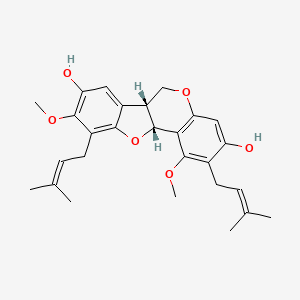![molecular formula C46H41N3O10 B1262512 N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester is an aromatic ether.
Applications De Recherche Scientifique
Enantioselective Preparation of Compounds
Research by Goss et al. (2009) explores the enantioselective preparation of dihydropyrimidones, which are important for the synthesis of chiral compounds. This study provides insights into the stereochemical configuration of related compounds, potentially including N-(4-phenoxyphenyl)carbamic acid esters (Goss, J. M., Dai, P., Lou, S., & Schaus, S. (2009). Enantioselective Preparation of Dihydropyrimidones. Organic Syntheses, 236-251).
Synthesis and Reaction Studies
Pimenova et al. (2003) investigated the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, which is structurally similar to N-(4-phenoxyphenyl)carbamic acid esters. Their work includes the study of thermal cyclization and the formation of various esters (Pimenova, E. V., Krasnych, O. P., Goun, E., & Miles, D. (2003). Synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. Journal of Fluorine Chemistry, 121(1), 201-204).
Applications in Plant Cell Wall Studies
Bartolomé et al. (1997) utilized similar ester compounds to study the release of diferulic acid from barley and wheat cell walls. This research highlights the role of such esters in strengthening and cross-linking plant cell walls, contributing to the understanding of plant physiology (Bartolomé, B., Faulds, C., Kroon, P., Waldron, K., Gilbert, H., Hazlewood, G., & Williamson, G. (1997). An Aspergillus niger esterase and a recombinant Pseudomonas fluorescens subsp. cellulosa esterase release a 5-5' ferulic dehydrodimer from barley and wheat cell walls. Applied and Environmental Microbiology, 63(1), 208-212).
Chemical Synthesis and Pharmaceutical Applications
Chorvat et al. (1993) describe the synthesis and evaluation of mono- and bis(aminomethyl)phenylacetic acid esters for potential use as short-acting antiarrhythmic agents. This indicates the pharmaceutical relevance of such ester compounds (Chorvat, R. J., Black, L., Ranade, V., Barcelon-Yang, C., Stout, D., Brown, B. S., Stampfli, H., & Quon, C. (1993). Mono- and bis(aminomethyl)phenylacetic acid esters as short-acting antiarrhythmic agents. Journal of medicinal chemistry, 36(17), 2494-8).
Propriétés
Formule moléculaire |
C46H41N3O10 |
|---|---|
Poids moléculaire |
795.8 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[(2-phenylphenyl)carbamoyloxy]oxan-3-yl] N-(4-phenoxyphenyl)carbamate |
InChI |
InChI=1S/C46H41N3O10/c1-54-43-42(59-46(53)49-38-24-14-12-22-36(38)31-17-7-3-8-18-31)41(58-45(52)48-37-23-13-11-21-35(37)30-15-5-2-6-16-30)40(39(29-50)56-43)57-44(51)47-32-25-27-34(28-26-32)55-33-19-9-4-10-20-33/h2-28,39-43,50H,29H2,1H3,(H,47,51)(H,48,52)(H,49,53)/t39-,40-,41+,42-,43+/m1/s1 |
Clé InChI |
RVJRMPQLLBUGDF-MHUNNFNASA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC(=O)NC4=CC=CC=C4C5=CC=CC=C5)OC(=O)NC6=CC=CC=C6C7=CC=CC=C7 |
SMILES canonique |
COC1C(C(C(C(O1)CO)OC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC(=O)NC4=CC=CC=C4C5=CC=CC=C5)OC(=O)NC6=CC=CC=C6C7=CC=CC=C7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



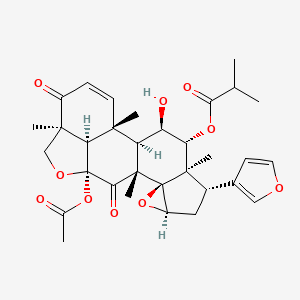
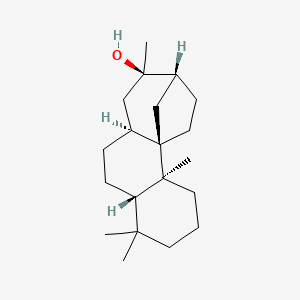
![(2S)-1-[(4S)-2-[2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1262433.png)

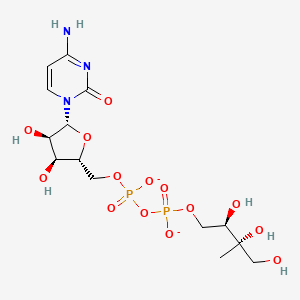
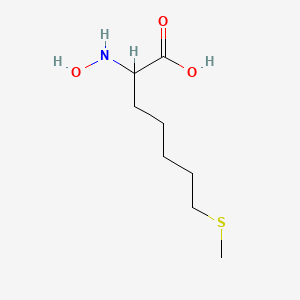
![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B1262438.png)
![(4E,6S,8E,10E,12E,14E,16E,18E,20R,21R)-6,20-dihydroxy-4,18-dimethyl-21-[(2S,4R,8S,10Z,12E,15S,16R,17S,18S,19R,20R)-4,16,18,20-tetrahydroxy-8-methoxy-15,17,19-trimethyl-22-oxooxacyclodocosa-10,12-dien-2-yl]docosa-4,8,10,12,14,16,18-heptaenoic acid](/img/structure/B1262440.png)
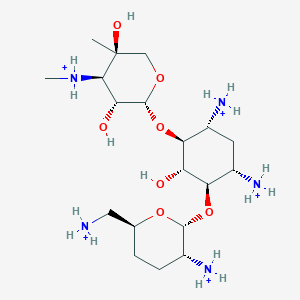

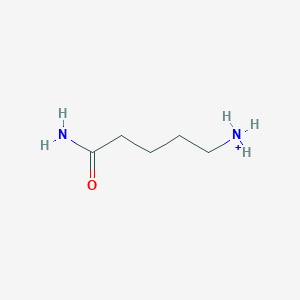
![N-(6-(2-benzylidenehydrazinecarbonyl)benzo[d][1,3]dioxol-5-yl)methanesulfonamide](/img/structure/B1262449.png)
